molecular formula C14H19N3O2S B2998589 N-benzoyl-N'-(2-morpholinoethyl)thiourea CAS No. 118707-71-4

N-benzoyl-N'-(2-morpholinoethyl)thiourea

Cat. No. B2998589
M. Wt: 293.39
InChI Key: JQDTUNCIXSBQIY-UHFFFAOYSA-N
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Description

“N-benzoyl-N’-(2-morpholinoethyl)thiourea” is an organosulfur compound . It is a type of thiourea, which are compounds that play a significant role in various fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

The synthesis of “N-benzoyl-N’-(2-morpholinoethyl)thiourea” and similar compounds often involves the reaction of various anilines with CS2 . In one study, a series of N-benzoyl-N’-triazine thiourea derivatives were synthesized via the reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions .


Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-(2-morpholinoethyl)thiourea” and similar compounds can be analyzed using various spectroscopic techniques. For example, 1H and 13C Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and elemental analysis are often used .


Chemical Reactions Analysis

“N-benzoyl-N’-(2-morpholinoethyl)thiourea” and similar compounds can undergo various chemical reactions. For instance, N,N-Dimethylformamide (DMF) can act as both a solvent and a catalyst in the synthesis of 2-benzoylamino-4,6-dichloro-benzothiazole from N-benzoyl-N’-(2,4,6-trichlorophenyl)thiourea .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzoyl-N’-(2-morpholinoethyl)thiourea” can be determined using various techniques. For instance, its density, melting point, boiling point, structure, formula, and molecular weight can be analyzed .

Safety And Hazards

The safety and hazards associated with “N-benzoyl-N’-(2-morpholinoethyl)thiourea” can be determined by referring to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-(2-morpholin-4-ylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-13(12-4-2-1-3-5-12)16-14(20)15-6-7-17-8-10-19-11-9-17/h1-5H,6-11H2,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDTUNCIXSBQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzoyl-N'-(2-morpholinoethyl)thiourea

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